molecular formula C10H12FNOS B13244741 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13244741
M. Wt: 213.27 g/mol
InChI Key: KZBVLQOEEHOURA-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolanone core (a five-membered ring with one sulfur and one ketone group) and a 3-fluorophenylimino substituent.

Properties

Molecular Formula

C10H12FNOS

Molecular Weight

213.27 g/mol

IUPAC Name

1-(3-fluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12FNOS/c11-9-4-3-5-10(8-9)12-14(13)6-1-2-7-14/h3-5,8H,1-2,6-7H2

InChI Key

KZBVLQOEEHOURA-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=CC=C2)F)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-fluoroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties
1-[(3-Fluorophenyl)imino]-1λ⁶-thiolan-1-one Not provided Likely C10H11FNOS ~228.26 (est.) 3-Fluorophenyl Electron-withdrawing fluorine enhances ring stability and alters reactivity .
1-[(4-Aminophenyl)imino]-1λ⁶-thiolan-1-one 910780-69-7 C10H14N2OS 210.3 4-Aminophenyl Electron-donating amino group improves solubility in polar solvents .
1-[(2-Fluorophenyl)imino]-1λ⁶-thiolan-1-one 2060031-81-2 C10H11FNOS 228.26 2-Fluorophenyl Ortho-substituted fluorine introduces steric hindrance, potentially reducing interaction with biological targets .
1-[(3-Chloro-2-methylphenyl)imino]-... 2060045-16-9 C11H14ClNOS 243.75 3-Chloro-2-methyl Chlorine’s higher electronegativity increases polarity; methyl group adds steric bulk .
1-{[(3-Aminophenyl)methyl]imino}-... CID 124300071 C11H16N2OS 232.32 3-Aminophenylmethyl Methylene linker and amino group enhance hydrogen-bonding capacity .

Key Observations :

  • Electron Effects: Fluorine (electron-withdrawing) and amino (electron-donating) groups drastically alter the electronic environment of the phenyl ring, affecting π-π stacking and charge distribution .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) exhibit steric hindrance, which may limit binding to enzymes or receptors compared to meta or para isomers .
  • Solubility: Amino-substituted derivatives (e.g., 4-aminophenyl) show higher solubility in aqueous media due to hydrogen-bonding capabilities .

Biological Activity

Chemical Structure

1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one features a thiolane ring structure with a fluorophenyl substituent. The presence of the imino group contributes to its reactivity and biological properties.

Molecular Formula

  • Molecular Formula : C10H8FNS
  • Molecular Weight : 201.24 g/mol

Biological Activity Overview

The biological activity of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study : A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of various thiolane derivatives, including 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research has also indicated that this compound possesses cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-715.2
A54912.8

Research Findings : In a study by Johnson et al. (2023), 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one was tested on HeLa cells, showing an IC50 value of 10.5 µM. The mechanism of action was suggested to involve apoptosis induction through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using in vitro models.

Inflammatory ModelEffect ObservedReference
LPS-stimulated macrophagesDecreased TNF-alpha production
Carrageenan-induced paw edemaReduced swelling

Case Study : A study by Lee et al. (2024) investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to the control group, supporting its potential therapeutic application in inflammatory diseases.

The biological activities of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one are believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.
  • Inhibition of Cell Proliferation : In cancer cells, it appears to interfere with cell cycle progression.
  • Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of pro-inflammatory cytokines like TNF-alpha and IL-6.

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